rac Methotrimeprazine-d6 Sulfoxide
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Overview
Description
rac Methotrimeprazine-d6 Sulfoxide: is a deuterium-labeled compound with the chemical formula C19H18D6N2O2S . It is a derivative of Methotrimeprazine, a phenothiazine used primarily for its antipsychotic and analgesic properties. The deuterium labeling in this compound makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy as an internal reference standard .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac Methotrimeprazine-d6 Sulfoxide typically involves a series of deuterium exchange reactions. The process begins with Methotrimeprazine, which undergoes deuterium exchange to replace hydrogen atoms with deuterium. This is followed by oxidation to form the sulfoxide group. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange and oxidation processes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: rac Methotrimeprazine-d6 Sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.
Reduction: The sulfoxide group can be reduced back to the corresponding sulfide.
Substitution: The phenothiazine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Oxidation: Formation of rac Methotrimeprazine-d6 Sulfone.
Reduction: Formation of rac Methotrimeprazine-d6 Sulfide.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
Scientific Research Applications
rac Methotrimeprazine-d6 Sulfoxide is widely used in scientific research, particularly in:
Chemistry: As an internal standard in NMR spectroscopy to provide accurate chemical shift references.
Biology: Studying metabolic pathways and enzyme interactions involving Methotrimeprazine and its derivatives.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Methotrimeprazine in labeled form.
Industry: Quality control and analytical testing of pharmaceutical formulations containing Methotrimeprazine
Mechanism of Action
The mechanism of action of rac Methotrimeprazine-d6 Sulfoxide is similar to that of Methotrimeprazine. It primarily acts as an antagonist at dopamine receptors in the brain, which contributes to its antipsychotic effects. Additionally, it binds to serotonin (5HT2) receptors, which may also play a role in its pharmacological activity .
Comparison with Similar Compounds
Methotrimeprazine: The parent compound, used for its antipsychotic and analgesic properties.
rac Methotrimeprazine-d3 Hydrochloride: Another deuterium-labeled derivative used in similar applications.
rac Methotrimeprazine-d6 Hydrochloride: A deuterium-labeled hydrochloride salt of Methotrimeprazine.
Uniqueness: rac Methotrimeprazine-d6 Sulfoxide is unique due to its sulfoxide group and deuterium labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms provides better spectral resolution and helps in studying the compound’s behavior in various chemical and biological systems .
Properties
CAS No. |
1346601-89-5 |
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Molecular Formula |
C19H24N2O2S |
Molecular Weight |
350.51 |
IUPAC Name |
3-(2-methoxy-5-oxophenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 |
InChI Key |
CUJAZGOWDHBZEI-XERRXZQWSA-N |
SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Synonyms |
2-Methoxy-N,N,β-trimethyl-10H-phenothiazine-10-propanamine-d6 5-Oxide; |
Origin of Product |
United States |
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